2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Description
This compound features a unique hybrid structure combining a 1-methyl-2,3-dihydrobenzodiazolylidene moiety, a 3-oxo-propanenitrile backbone, and a 3,4,5-trimethoxyphenyl group. Its synthesis likely involves condensation reactions, as evidenced by similar pathways for related compounds (e.g., 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile in ) .
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-15-8-6-5-7-14(15)22-20(23)13(11-21)18(24)12-9-16(25-2)19(27-4)17(10-12)26-3/h5-10,24H,1-4H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMAONFUGJZARK-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=C(C(=C3)OC)OC)OC)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=C(C(=C3)OC)OC)OC)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420536 | |
| Record name | F0325-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-61-1 | |
| Record name | F0325-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile typically involves the condensation of a benzodiazole derivative with a trimethoxyphenyl-substituted ketone. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycles: The target compound’s benzodiazolylidene group differs from benzimidazolylidene () in nitrogen positioning, affecting electronic properties and binding interactions .
Substituent Effects: The 3,4,5-trimethoxyphenyl group is shared with compound 6h () and oxadiazole derivatives (), suggesting a common pharmacophore for antitumor activity . In contrast, ’s propenone lacks the nitrile group, reducing electrophilicity and possibly altering metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis may parallel ’s use of sodium hydride-mediated condensation, whereas oxadiazoles () require cyclocondensation under acidic conditions .
Physicochemical and Analytical Considerations
- Crystallography : Structural elucidation of similar compounds (e.g., ) relies on X-ray diffraction facilitated by programs like SHELX . The target compound’s planarity may favor crystalline packing, aiding in structure determination.
- Spectroscopic Analysis : NMR and HRMS (as in ) are critical for verifying the nitrile and benzodiazolylidene groups, though steric hindrance from trimethoxyphenyl may complicate spectral resolution .
Biological Activity
The compound 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Benzodiazole moiety : This structure is known for various biological activities, including anxiolytic and sedative effects.
- Trimethoxyphenyl group : This substituent is often associated with enhanced bioactivity in various pharmacological contexts.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities:
- Anticancer Properties :
- Antimicrobial Effects :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Interaction with Cellular Receptors :
- The presence of the benzodiazole ring suggests potential interaction with GABA receptors, contributing to its neuroactive properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves:
- Step 1: Condensation of 1-methyl-1,3-benzodiazole with a ketone precursor under reflux conditions (e.g., ethanol, 80°C) to form the benzodiazolylidene intermediate.
- Step 2: Coupling with 3,4,5-trimethoxyphenyl propanenitrile via a Knoevenagel reaction, using catalysts like piperidine or ammonium acetate . Challenges:
- Controlling stereoselectivity (E/Z isomerism) during the condensation step.
- Ensuring purity of intermediates, monitored via HPLC or TLC .
Q. How is the molecular structure confirmed post-synthesis?
- X-ray crystallography for absolute configuration determination (e.g., bond angles, dihedral angles) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding patterns .
- Mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. What analytical techniques are critical for purity assessment?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting point analysis to detect impurities (sharp melting range <2°C indicates high purity) .
Advanced Research Questions
Q. How can computational tools predict this compound's biological activity?
- PASS (Prediction of Activity Spectra for Substances): Predicts anticancer, antimicrobial, or enzyme inhibition potential based on structural motifs like the trimethoxyphenyl group and cyano moiety .
- Molecular docking: Simulates binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina .
Q. What strategies optimize reaction yields in multi-step synthesis?
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for Knoevenagel steps .
- Catalyst screening: Transition metals (e.g., Pd/C) or organocatalysts (e.g., L-proline) improve selectivity .
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) .
Q. How do structural modifications influence bioactivity?
- Trimethoxyphenyl group: Critical for tubulin binding in anticancer studies; demethylation reduces potency .
- Benzodiazolylidene moiety: Modulating electron-withdrawing groups (e.g., cyano vs. nitro) alters redox stability .
- Example: Replacing 3,4,5-trimethoxyphenyl with 4-chlorophenyl decreases IC₅₀ against MCF-7 cells by 50% .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activities?
- Case study: If one study reports potent cytotoxicity (IC₅₀ = 1 µM) while another shows no activity, consider:
- Assay variability: MTT vs. SRB assays may yield different results due to detection mechanisms.
- Cell line heterogeneity: Sensitivity differences between MCF-7 (breast) vs. A549 (lung) cancer cells .
- Meta-analysis: Cross-reference with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends .
Q. What statistical methods validate experimental reproducibility?
- ANOVA for comparing replicates (e.g., triplicate HPLC runs).
- QSAR (Quantitative Structure-Activity Relationship): Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Methodological Resources
Recommended protocols for stability studies:
- Forced degradation: Expose to UV light (320–400 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .
- Accelerated stability testing: Store at 40°C/75% RH for 6 months; assess purity monthly .
Key databases for structural analogs:
- PubChem (CID: [compound-specific ID]) for physicochemical data.
- Cambridge Structural Database (CSD) for crystallographic comparisons .
Tables for Comparative Analysis
| Structural Feature | Impact on Property | Reference |
|---|---|---|
| 3,4,5-Trimethoxyphenyl group | Enhances tubulin binding affinity | |
| Cyano (-CN) substituent | Improves metabolic stability | |
| Benzodiazolylidene core | Facilitates π-π stacking with DNA/RNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
